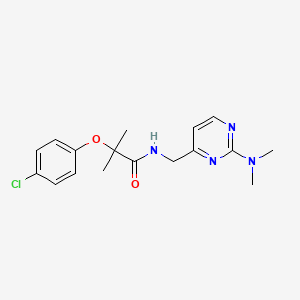
2-(4-chlorophenoxy)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-chlorophenoxy)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C17H21ClN4O2 and its molecular weight is 348.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-chlorophenoxy)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylpropanamide, also known by its CAS number 1797974-03-8, is a synthetic compound with potential therapeutic applications. Its molecular formula is C17H21ClN4O2, and it exhibits a complex structure featuring a chlorophenoxy group and a dimethylaminopyrimidine moiety. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H21ClN4O2
- Molecular Weight : 348.83 g/mol
- Purity : Typically around 95% .
The compound is believed to exert its biological effects through modulation of specific biological pathways, particularly those involved in cancer and neurodegenerative diseases. Preliminary studies suggest that it may act as an inhibitor of the ATF4 pathway, which is implicated in various cellular stress responses and diseases such as cancer and neurodegeneration .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound can inhibit the ATF4 pathway, which plays a critical role in tumor growth and survival under stress conditions. This inhibition may lead to apoptosis in cancer cells and reduction in tumor size in vivo .
Neuroprotective Effects
Research has also highlighted the potential neuroprotective effects of this compound. By modulating the unfolded protein response (UPR), it may help mitigate cellular stress associated with neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The ability to influence the UPR suggests that this compound could be beneficial in treating conditions characterized by protein misfolding and aggregation .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves the induction of apoptosis through activation of caspase pathways .
- Animal Models : In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation. These findings suggest that it may have therapeutic potential for treating neurodegenerative disorders .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-17(2,24-14-7-5-12(18)6-8-14)15(23)20-11-13-9-10-19-16(21-13)22(3)4/h5-10H,11H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJCOWVYMOZTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=NC(=NC=C1)N(C)C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














